molecular formula C20H18F2N2O2S B2428280 2-(Benzo[d]isoxazol-3-yl)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone CAS No. 1706091-92-0

2-(Benzo[d]isoxazol-3-yl)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone

Cat. No.: B2428280
CAS No.: 1706091-92-0
M. Wt: 388.43
InChI Key: SCBVIJLCXKRZGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzo[d]isoxazol-3-yl)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone is a synthetic organic compound of significant interest in medicinal chemistry and oncology research. This molecule is characterized by a benzisoxazole moiety linked via an ethanone bridge to a 1,4-thiazepane ring that is further substituted with a 2,5-difluorophenyl group. The structural framework of this compound suggests potential as a biologically active scaffold for investigating novel cancer therapeutics. Compounds featuring the benzisoxazole pharmacophore, such as Zonisamide (Benzo[d]isoxazol-3-ylmethanesulfonamide), are known for their utility in developing central nervous system agents, indicating the potential of this heterocyclic system for drug discovery . Furthermore, the 1,4-thiazepane core present in the structure is a notable heterocyclic system investigated for its diverse biological activities. The specific substitution pattern, particularly the 2,5-difluorophenyl group, is often employed in medicinal chemistry to fine-tune molecular properties like metabolic stability, membrane permeability, and binding affinity to biological targets. Recent scientific advances highlight the role of specific serotonin receptor subtypes in promoting tumor growth. In particular, inhibition of the 5-hydroxytryptamine receptor 1D (HTR1D) has emerged as a promising therapeutic strategy for cancers such as breast, liver, and lung cancer . The structural features of this compound suggest it is a sophisticated research chemical designed for use as a potential HTR1D inhibitor or for probing similar G-protein coupled receptor pathways in oncology. It is intended for in vitro studies to elucidate mechanisms of cancer cell proliferation and to evaluate the efficacy of targeted molecular therapies. This product is provided For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N2O2S/c21-13-5-6-16(22)15(11-13)19-7-8-24(9-10-27-19)20(25)12-17-14-3-1-2-4-18(14)26-23-17/h1-6,11,19H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCBVIJLCXKRZGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)CC3=NOC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d]isoxazol-3-yl)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone typically involves multi-step organic reactions. One common route includes:

    Formation of the Benzo[d]isoxazole Ring: This can be achieved through the cyclization of ortho-nitrobenzyl alcohols with hydroxylamine.

    Synthesis of the Thiazepane Ring: This involves the reaction of a suitable amine with a thioamide under cyclization conditions.

    Coupling of the Rings: The benzo[d]isoxazole and thiazepane rings are coupled through a nucleophilic substitution reaction, often using a halogenated ethanone derivative as the linker.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazepane ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzo[d]isoxazole ring, potentially converting it to a benzo[d]isoxazoline.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzo[d]isoxazoline derivatives.

    Substitution: Various substituted difluorophenyl derivatives.

Scientific Research Applications

2-(Benzo[d]isoxazol-3-yl)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(Benzo[d]isoxazol-3-yl)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]isoxazole ring may interact with active sites of enzymes, while the thiazepane ring could modulate receptor activity. The difluorophenyl group enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzo[d]isoxazol-3-yl)-1-(4-phenylthiazepan-4-yl)ethanone: Similar structure but lacks the difluorophenyl group.

    2-(Benzo[d]isoxazol-3-yl)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone: Contains a chlorophenyl group instead of a difluorophenyl group.

Uniqueness

2-(Benzo[d]isoxazol-3-yl)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone is unique due to the presence of the difluorophenyl group, which can significantly alter its chemical properties and biological activity compared to similar compounds. This makes it a valuable compound for further research and potential therapeutic applications.

Q & A

Basic Questions

What structural features of this compound are critical for its potential biological activity?

The compound’s bioactivity is influenced by its thiazepane ring (a 7-membered heterocycle with sulfur and nitrogen), 2,5-difluorophenyl group (enhancing lipophilicity and metabolic stability), and benzo[d]isoxazole moiety (imparting π-π stacking interactions with biological targets). Fluorine atoms improve membrane permeability and binding affinity via halogen bonds. Methodologically, comparative studies using analogues with structural deletions (e.g., replacing difluorophenyl with non-fluorinated aryl groups) can isolate contributions of specific motifs .

What are the key challenges in synthesizing this compound?

Synthesis challenges include:

  • Thiazepane ring formation : Requires precise control of cyclization conditions (e.g., temperature, solvent polarity) to avoid side reactions like dimerization .
  • Fluorinated aryl coupling : Suzuki-Miyaura cross-coupling with 2,5-difluorophenyl boronic acid may require palladium catalysts (e.g., Pd(PPh₃)₄) and inert atmospheres to prevent dehalogenation .
  • Purification : Silica gel chromatography or recrystallization (using ethanol/water mixtures) is essential due to polar byproducts .

Advanced Research Questions

How can reaction yields be optimized for the thiazepane ring formation?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity during ring closure, while additives like K₂CO₃ improve deprotonation efficiency .
  • Temperature gradients : Stepwise heating (e.g., 60°C → 110°C over 12 hours) minimizes side reactions .
  • Catalyst screening : Nickel complexes (e.g., NiCl₂(dppe)) may outperform palladium in sterically hindered systems . Yield tracking via HPLC (C18 column, acetonitrile/water gradient) is recommended .

What mechanisms underlie its reported anticancer activity?

Preliminary data suggest ROS-mediated apoptosis and kinase inhibition (e.g., JAK2/STAT3 pathway). Methodologically:

  • ROS assays : Use fluorescent probes (e.g., DCFH-DA) in cancer cell lines (e.g., MCF-7) under hypoxia-mimicking conditions .
  • Kinase profiling : Perform ATP-competitive binding assays with recombinant kinases (IC₅₀ determination via luminescence) .
  • Contradictions : Discrepancies in IC₅₀ values across studies may arise from cell-line-specific efflux pumps (e.g., P-gp overexpression); validate via ABC transporter inhibitors (e.g., verapamil) .

How can analytical methods resolve discrepancies in reported spectral data?

To address variability in NMR or MS

  • Standardized conditions : Use deuterated DMSO for NMR (400 MHz+, 298 K) to minimize solvent shifts .
  • High-resolution MS (HRMS) : Confirm molecular formula with <2 ppm error (e.g., ESI+ mode) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., thiazepane chair vs. boat conformations) .

What strategies mitigate batch-to-batch variability in pharmacological assays?

  • Quality control : Enforce strict HPLC purity thresholds (>98%) and characterize impurities via LC-MS .
  • Standardized protocols : Pre-incubate compounds in assay buffers (e.g., PBS with 0.1% BSA) to equilibrate solubility .
  • Positive controls : Use reference inhibitors (e.g., staurosporine for apoptosis assays) to normalize inter-lab variability .

How does the difluorophenyl group influence metabolic stability?

The 2,5-difluorophenyl group reduces CYP450-mediated oxidation:

  • In vitro metabolism : Incubate with human liver microsomes (HLMs) and NADPH; quantify parent compound via LC-MS/MS .
  • Metabolite ID : Use Q-TOF MS to detect defluorinated or hydroxylated products .
  • Comparative studies : Analogues lacking fluorine show faster clearance in rodent pharmacokinetic models (t₁/₂ < 2h vs. 6h for difluoro variant) .

Methodological Resources

Table 1: Key Analytical Parameters

ParameterMethodConditionsReference
PurityHPLCC18 column, 40% acetonitrile/60% H₂O, 1.0 mL/min
SolubilityShake-flaskPBS (pH 7.4), 24h equilibration
LogPRP-HPLCCalibration with alkane standards

Table 2: Synthetic Yield Optimization

StepCatalystSolventYield (%)
CyclizationPd(PPh₃)₄DMF62
CyclizationNiCl₂(dppe)DMF78
Fluorophenyl couplingPd(OAc)₂THF55

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.